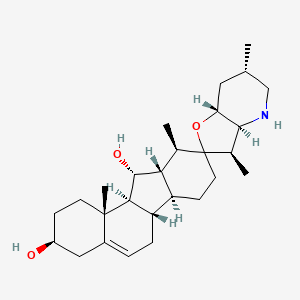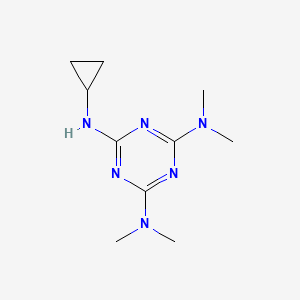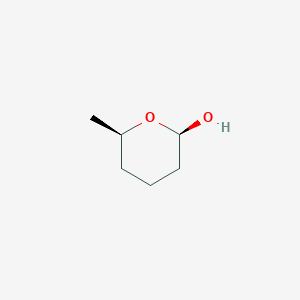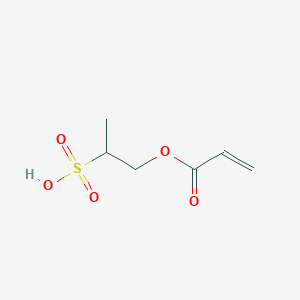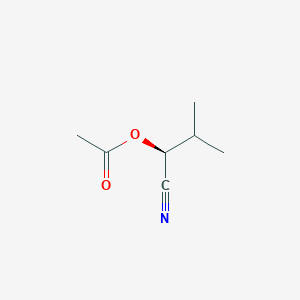
(1S)-1-Cyano-2-methylpropyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Cyano-2-methylpropyl acetate: is an organic compound with the molecular formula C6H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Cyano-2-methylpropyl acetate typically involves the reaction of hydrocyanic acid with an appropriate aldehyde or ketone, followed by esterification. One common method involves the reaction of hydrocyanic acid with acrolein to form acrolein cyanohydrin, which is then esterified with acetic anhydride in the presence of a catalyst such as N,N-dimethylaminopyridine carboxylate .
Industrial Production Methods: In industrial settings, the production of this compound can be carried out using continuous flow reactors to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: (1S)-1-Cyano-2-methylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: (1S)-1-Cyano-2-methylpropyl acetate is used as an intermediate in organic synthesis, particularly in the preparation of other chiral compounds. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and esters. It serves as a model substrate for investigating the specificity and activity of various enzymes.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a building block for synthesizing chiral drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug discovery.
Industry: In industrial applications, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and chiral nature make it suitable for producing high-value products.
Mecanismo De Acción
The mechanism of action of (1S)-1-Cyano-2-methylpropyl acetate depends on the specific reactions it undergoes. In general, the nitrile group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
(1R)-1-Cyano-2-methylpropyl acetate: The enantiomer of (1S)-1-Cyano-2-methylpropyl acetate, with similar chemical properties but different biological activity.
1-Cyano-2-methylpropyl acetate: The racemic mixture containing both (1S) and (1R) enantiomers.
1-Cyano-2-methylpropyl butyrate: A similar compound with a different ester group.
Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different biological activities and reactivities compared to its enantiomer or racemic mixture. This makes it particularly valuable in applications requiring high stereochemical purity.
Propiedades
Número CAS |
72690-95-0 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
[(1S)-1-cyano-2-methylpropyl] acetate |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7(4-8)10-6(3)9/h5,7H,1-3H3/t7-/m1/s1 |
Clave InChI |
OGXVTSXSSPXBMW-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)[C@@H](C#N)OC(=O)C |
SMILES canónico |
CC(C)C(C#N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


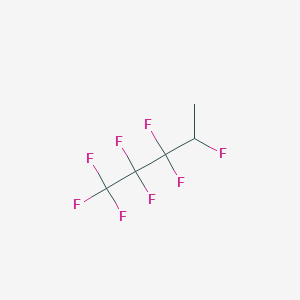
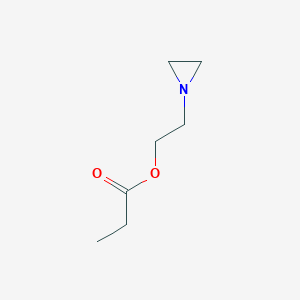
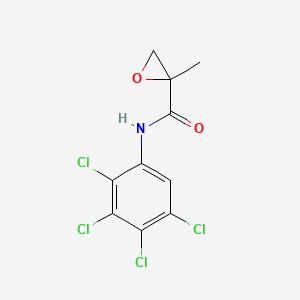

![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)



![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
